tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Medicinal chemistry Stereochemistry Building block

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a saturated, fused bicyclic heterocycle featuring a Boc (tert-butyloxycarbonyl)-protected piperidine ring annulated to a cyclopentane ring, with a free primary amine at the 6-position. This scaffold belongs to the cyclopenta[c]pyridine class, which has been exploited in medicinal chemistry as a conformationally restricted bioisostere of piperidine for targets including aldosterone synthase (CYP11B2), protease-activated receptor 1 (PAR1), and nicotinic acetylcholine receptors.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1560342-76-8
Cat. No. B6354443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
CAS1560342-76-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC(CC2C1)N
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3
InChIKeyHGCLQZXASSWTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate (CAS 1560342-76-8)


tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a saturated, fused bicyclic heterocycle featuring a Boc (tert-butyloxycarbonyl)-protected piperidine ring annulated to a cyclopentane ring, with a free primary amine at the 6-position . This scaffold belongs to the cyclopenta[c]pyridine class, which has been exploited in medicinal chemistry as a conformationally restricted bioisostere of piperidine for targets including aldosterone synthase (CYP11B2), protease-activated receptor 1 (PAR1), and nicotinic acetylcholine receptors [1]. The compound is commercially supplied as a racemic mixture (≥95% purity) by multiple vendors including Sigma-Aldrich, Fluorochem, and Leyan, and is principally employed as a versatile synthetic intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate in SAR-Driven Projects


Although numerous Boc-protected bicyclic amines are commercially available, the specific ring-fusion geometry, saturation state, and amine regiochemistry of CAS 1560342-76-8 are non-interchangeable in SAR contexts. The hexahydro-cyclopenta[c]pyridine core enforces a distinct spatial orientation of the 6-amino substituent compared to regioisomeric amino-octahydrocyclopenta[b]pyridines (e.g., CAS 1559394-24-9, tert-butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate) or tetrahydro- and dihydro-analogs . Patent literature on cyclopenta[c]pyridine-based aldosterone synthase inhibitors demonstrates that the annulation pattern directly dictates CYP11B2 potency and selectivity over CYP11B1 [1]. Likewise, PAR1 antagonist programs showed that octahydrocyclopenta[c]pyridine derivatives exhibited substantially improved metabolic stability in human liver microsomes compared to the corresponding octahydroindene carbocycles, establishing that heteroatom placement within the fused system is a critical determinant of both target engagement and ADME properties [2].

Quantitative Differentiation Evidence for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate Versus Closest Analogs


Stereochemical Identity as a Differentiator: Racemic vs. (4aR,6S,7aS)-rel Form

CAS 1560342-76-8 is supplied as a racemic mixture (95% purity), while a stereodefined analog—tert-butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate—is also commercially available at ≥97% purity from MolCore . The availability of both racemic and stereodefined forms from independent suppliers gives procurement scientists the ability to select the stereochemical composition appropriate for their screen. For initial hit-finding on racemic targets, the lower-cost racemate may suffice; for chiral resolution or enantiomer-specific SAR studies, procurement of the stereodefined analog eliminates the need for in-house chiral separation, which has been shown to require specialized Pd-catalyzed asymmetric allylic alkylation achieving 95% ee [1].

Medicinal chemistry Stereochemistry Building block

Regioisomeric Scaffold Differentiation: Cyclopenta[c]pyridine vs. Cyclopenta[b]pyridine Core in Biological Activity

The cyclopenta[c]pyridine scaffold has been independently validated as a productive core for potent PAR1 antagonists. In a published series, octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogs both demonstrated significantly improved metabolic stability compared to the corresponding octahydroindene carbocycles, as measured in human and rat liver microsomal stability assays, while maintaining good PAR1 activity and efficacy in human washed platelet aggregation (WPA) assays without cytotoxicity or CYP3A4 inhibition [1]. The cyclopenta[b]pyridine regioisomer (e.g., CAS 1559394-24-9) has not been reported in any analogous PAR1 or CYP11B2 patent, suggesting that the [c]-fusion geometry is critical for target engagement in these chemotypes.

Medicinal chemistry Scaffold hopping PAR1 antagonist

Hexahydro- vs. Tetrahydro/Dihydro Saturation State: Impact on Synthetic Tractability and Conformational Restriction

The fully saturated hexahydro-cyclopenta[c]pyridine core of CAS 1560342-76-8 provides a distinct conformational profile compared to partially unsaturated tetrahydro or dihydro analogs. In a nicotinic receptor ligand program, hexahydro-2-pyrindine derivatives were designed as conformationally restricted analogs of arecolone and isoarecolone; radioligand binding assays on rat cerebral cortex revealed that only the methiodide salt of the hexahydro derivative showed appreciable affinity for central nicotinic receptors among the four restricted analogs tested, demonstrating that full ring saturation is essential for achieving the bioactive conformation in this pharmacophore [1]. In contrast, partially unsaturated cyclopenta[c]pyridine scaffolds were employed as CYP11B2 inhibitors where the unsaturated enone moiety was integral to binding, highlighting that saturation-state selection is target-dependent [2].

Synthetic chemistry Conformational restriction Nicotinic receptor

Broad-Spectrum Bioactivity of Cyclopenta[c]pyridine Derivatives Across Antiviral, Insecticidal, and Fungicidal Assays

A recent 2025 study of 30 5-aryl-cyclopenta[c]pyridine derivatives demonstrated that this scaffold can yield potent agrochemical leads. Compound 4k (m-methoxyphenyl substitution) displayed anti-TMV (tobacco mosaic virus) activity superior to the commercial antiviral ribavirin, with an inactivation effect of 51.1 ± 1.9%, curative effect of 50.7 ± 3.6%, and protection effect of 53.8 ± 2.8% at 500 μg/mL, while exhibiting low zebrafish toxicity [1]. Compound 4i (3,4,5-trifluorophenyl) showed outstanding broad-spectrum fungicidal activity: 91.9% inhibition against Sclerotinia sclerotiorum, 75% against Botrytis cinerea, and 62.5% against Phytophthora infestans at 50 μg/mL, and most compounds also exhibited good larvicidal efficacy against Plutella xylostella [1]. While CAS 1560342-76-8 itself is not the bioactive compound, it represents the core scaffold from which such 5-aryl derivatives can be elaborated through amination, bromination, and cross-coupling at the 5-position.

Agrochemical discovery Antiviral Insecticidal Fungicidal

Optimal Application Scenarios for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate Based on Evidence


Medicinal Chemistry: PAR1 Antagonist Lead Optimization via Scaffold-Hopping

The octahydrocyclopenta[c]pyridine core has been validated in PAR1 antagonist programs, where it demonstrated substantially improved microsomal stability relative to octahydroindenes while retaining target potency and showing no CYP3A4 liability [1]. CAS 1560342-76-8 provides the 6-amino handle for amide coupling, sulfonamide formation, or reductive amination to introduce diverse P1 moieties. Procurement from Sigma-Aldrich or Fluorochem (95% purity) ensures rapid access for parallel library synthesis, while the stereodefined analog from MolCore (≥97% purity) is available if enantiomer-specific potency differences are observed in the racemic screen.

Agrochemical Discovery: Anti-TMV and Broad-Spectrum Fungicide Lead Generation

The 5-aryl-cyclopenta[c]pyridine chemotype has produced compounds with anti-TMV activity exceeding ribavirin and broad-spectrum fungicidal effects (91.9% inhibition of Sclerotinia sclerotiorum) [1]. CAS 1560342-76-8 serves as the starting scaffold; the free 6-amino group enables late-stage diversification of the pyridine nitrogen region, while the 5-position can be functionalized via bromination and cross-coupling. The compound's Boc protection is compatible with subsequent Suzuki, Buchwald–Hartwig, or Sonogashira couplings without premature deprotection, facilitating efficient library synthesis.

CYP11B2 (Aldosterone Synthase) Inhibitor SAR Exploration

Roche's medicinal chemistry program demonstrated that cyclopenta[c]pyridine derivatives accessed via Kondrat'eva reactions are productive CYP11B2 inhibitors, with the analogous cyclohexa[c]pyridines yielding a more selective clinical candidate [1]. CAS 1560342-76-8 provides a structurally distinct, fully saturated entry point into this chemotype space, with the 6-amino substituent offering a vector that is unexplored in the published Roche SAR, potentially enabling intellectual property differentiation for follow-on programs targeting hypertension, heart failure, or diabetic nephropathy.

Nicotinic Acetylcholine Receptor Probe Development

Hexahydro-2-pyrindine derivatives have been established as conformationally restricted nicotinic ligand scaffolds; the fully saturated hexahydro form was the only analog showing appreciable affinity for central nAChRs among a series of restricted analogs [1]. CAS 1560342-76-8, with its free primary amine, can be directly N-alkylated, acylated, or converted to quaternary ammonium salts—the form that proved essential for receptor binding in the published study. This compound enables the synthesis of novel arecolone/isoarecolone analogs for CNS receptor pharmacology and probe development.

Quote Request

Request a Quote for tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.